molecular formula C8H8O4 B2619728 4-Acetyl-5-methylfuran-2-carboxylic acid CAS No. 130446-63-8

4-Acetyl-5-methylfuran-2-carboxylic acid

Cat. No.: B2619728
CAS No.: 130446-63-8
M. Wt: 168.148
InChI Key: XCXSFIPLAOADQJ-UHFFFAOYSA-N
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Description

4-Acetyl-5-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methylfuran-2-carboxylic acid typically involves the acetylation of 5-methylfuran-2-carboxylic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methylfuran-2-carboxylic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-5-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and acetyl group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its acetyl and carboxylic acid functional groups make it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

4-acetyl-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXSFIPLAOADQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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